Fexaramine

FXR agonist potency GW4064 comparison nuclear receptor pharmacology

Fexaramine is the gold-standard gut-restricted FXR agonist for dissecting intestine-specific bile acid signaling without confounding hepatic FXR engagement. Unlike systemic agonists (GW4064, OCA), fexaramine is poorly absorbed, confining activity to the gut and inducing FGF15/19 without activating hepatic FXR target genes. • EC50 25 nM, 100-fold enhanced affinity over endogenous bile acids • No cross-activity against 11 nuclear receptors (hRXRα, hPPARα/γ/δ, etc.) • 1.78 Å co-crystal structure available for SBDD ≥98% HPLC purity. Batch-specific CoA provided. Reliable global supply for metabolic research.

Molecular Formula C32H36N2O3
Molecular Weight 496.6 g/mol
CAS No. 2197131-49-8
Cat. No. B7909862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexaramine
CAS2197131-49-8
Molecular FormulaC32H36N2O3
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4
InChIInChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+
InChIKeyVLQTUNDJHLEFEQ-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fexaramine FXR Agonist Profile


Fexaramine is a potent, synthetic small-molecule agonist of the farnesoid X receptor (FXR), a nuclear receptor that functions as a bile acid sensor and master regulator of cholesterol metabolism, lipid homeostasis, and bile acid synthesis [1]. It was discovered via combinatorial chemistry and exhibits an EC50 of 25 nM for FXR activation, representing a 100-fold increased affinity relative to endogenous bile acid ligands [2]. The compound's crystal structure bound to the FXR ligand-binding domain has been solved at 1.78 Šresolution, revealing a distinct binding mode within a 726 ų hydrophobic cavity [3]. Fexaramine is distinguished by its tissue distribution profile: it is poorly absorbed from the intestine and functions as a gut-restricted agonist, inducing enteric fibroblast growth factor 15/19 (FGF15/19) without activating FXR target genes in the liver [4]. This profile makes fexaramine a critical tool compound for dissecting intestine-specific FXR signaling from systemic FXR effects.

Gut-restricted FXR agonist for isolating intestinal signaling from hepatic effects
Enables study of enteric FGF15/19 induction without confounding liver FXR activation
Facilitates tissue-specific bile acid receptor pathway dissection

Why Fexaramine Cannot Be Substituted


Fexaramine is not interchangeable with other FXR agonists due to fundamental differences in tissue distribution, gene activation profiles, and metabolic outcomes. Unlike systemic agonists such as GW4064, obeticholic acid (OCA), tropifexor, or cilofexor, which distribute broadly and activate FXR in both the liver and intestine, fexaramine is poorly absorbed and restricts its action predominantly to the gut [1]. This tissue restriction leads to distinct genomic targets: gene-profiling experiments in hepatocytes reveal that fexaramine and the primary bile acid chenodeoxycholic acid (CDCA) produce 'remarkably distinct' transcriptional signatures [2]. Critically, while systemic FXR agonism exacerbates weight gain and glucose intolerance in diet-induced obesity (DIO) mouse models, gut-restricted fexaramine produces the opposite effect—reducing weight gain, body-wide inflammation, and hepatic glucose production while enhancing thermogenesis and white adipose tissue browning [3]. These divergent outcomes underscore that substituting fexaramine with a systemic agonist would confound experimental results and lead to misinterpretation of FXR biology.

Systemic FXR agonists (e.g., GW4064, OCA) activate hepatic targets, confounding intestine-specific interpretation.
Systemic agonism may worsen weight gain in DIO models; fexaramine shows reported opposite response; substitution may invert metabolic readouts.
Transcriptional signatures differ from CDCA and systemic agonists, potentially altering pathway-level conclusions.

Fexaramine Differentiation Evidence


Potency Advantage vs. GW4064

Fexaramine exhibits 3-fold higher potency than the widely used reference agonist GW4064 in FXR transactivation assays. This quantitative advantage establishes fexaramine as the more potent tool compound for in vitro FXR studies requiring maximal receptor engagement .

FXR Transactivation Assay
Head-to-head
Fexaramine EC50 25 nM vs GW4064 80 nM (3.2-fold lower EC50)
Supports sensitive FXR transactivation studies
Cell-based transactivation assay data
FXR agonist potency GW4064 comparison nuclear receptor pharmacology

High Affinity vs. Endogenous Bile Acids

Fexaramine binds to FXR with approximately 100-fold higher affinity than endogenous bile acid ligands such as chenodeoxycholic acid (CDCA). This dramatic increase in affinity enables selective activation of FXR at concentrations far below those that trigger bile acid-mediated, receptor-independent cellular effects, thereby cleanly isolating FXR-specific signaling from confounding bile acid biology [1].

Ligand Binding Affinity
Class-level
~100-fold increased affinity over endogenous bile acids (e.g., CDCA)
Enables selective FXR pathway probing without bile acid interference
Class-level inference; binding assay data
FXR ligand affinity CDCA comparison bile acid signaling

Gut-Restricted FXR Activation

In contrast to systemic FXR agonists which robustly activate hepatic target genes, fexaramine treatment (100 mg/kg, oral) in mice robustly induces enteric FGF15 (the mouse ortholog of FGF19) but does so without activating FXR target genes in the liver [1]. This tissue-restricted profile is quantitatively distinct from the systemic activation observed with GW4064, OCA, tropifexor, and cilofexor [2].

Tissue-Selective Activation
Head-to-head
Minimal/no hepatic FXR target gene induction (Fincor) in mouse model vs systemic agonists
Supports intestine-specific FXR signaling isolation
In vivo mouse qPCR data
gut-restricted FXR agonist tissue selectivity FGF15 induction metabolic phenotyping

Divergent Metabolic Phenotype in Obesity

Fexaramine produces a metabolic profile in diet-induced obesity (DIO) mice that is diametrically opposed to that of systemic FXR agonists. While systemic agonism exacerbates weight gain and glucose intolerance, fexaramine treatment reduces diet-induced weight gain, body-wide inflammation, and hepatic glucose production, while enhancing thermogenesis and browning of white adipose tissue (WAT) [1]. This was highlighted in a Nature Reviews Drug Discovery research highlight stating that 'Fexaramine had substantially different effects to systemic FXR agonists' [2].

Metabolic Model Outcomes
Context-dependent
Reduced weight gain, WAT browning, improved insulin sensitization in DIO mice; opposite to systemic agonists
Supports gut-restricted FXR metabolic model studies
DIO mouse model data
metabolic phenotyping obesity research FXR agonism thermogenesis

Broad Nuclear Receptor Selectivity

Fexaramine demonstrates a highly selective pharmacological profile, with no detectable activity against a panel of 11 other nuclear receptors including hRXRα, hPPARα/γ/δ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR [1]. This selectivity profile is documented in multiple authoritative databases and vendor technical datasheets , establishing fexaramine as a clean tool compound for FXR-specific investigations.

Nuclear Receptor Selectivity Panel
Reported
No activity detected against 11 other nuclear receptors (hRXRα, hPPARα/γ/δ, etc.)
Supports FXR-specific pharmacological profiling
Panel-based transactivation assays
nuclear receptor selectivity off-target profiling FXR specificity

Distinct Gene Expression from CDCA

Gene-profiling experiments conducted in hepatocytes with FXR-specific fexaramine versus the primary bile acid chenodeoxycholic acid (CDCA) produced 'remarkably distinct' genomic targets [1]. This indicates that fexaramine activates a unique subset of FXR-responsive genes compared to the endogenous ligand, likely due to its distinct binding mode and the absence of receptor-independent bile acid effects.

Transcriptional Profile
Head-to-head
Fexaramine and CDCA produce distinct FXR target gene sets in hepatocytes
Enables unique FXR transcriptional program analysis
Microarray gene profiling
gene profiling transcriptomics FXR target genes CDCA comparison

Fexaramine Application Scenarios


Intestinal FXR Signaling in Metabolic Models

Fexaramine is the gold-standard tool compound for studies requiring exclusive activation of intestinal FXR without confounding hepatic FXR engagement. In diet-induced obesity (DIO) mouse models, fexaramine (100 mg/kg, oral) uniquely recapitulates the physiological, meal-induced activation of intestinal FXR, promoting adipose tissue browning, enhancing thermogenesis, and improving glucose homeostasis—effects that are diametrically opposed to those of systemic agonists like GW4064, OCA, or tropifexor [1]. This makes fexaramine indispensable for researchers seeking to validate intestine-specific FXR biology and for screening next-generation gut-restricted FXR agonists [2].

FXR Gene Network Profiling

Fexaramine's unique transcriptional signature, distinct from that of endogenous bile acids like CDCA, enables researchers to dissect the FXR genetic network with high specificity [1]. Its 100-fold enhanced affinity over natural ligands and its broad selectivity profile (no activity against 11 other nuclear receptors) make it ideal for genome-wide expression studies, ChIP-seq experiments, and CRISPR-based functional screens aimed at identifying novel FXR target genes and downstream effectors without interference from bile acid-mediated signaling [2].

Validation of Gut-Restricted FXR Agonists

Fexaramine serves as the key reference compound for benchmarking novel gut-restricted FXR agonists. In comparative studies, the metabolic benefits of fexaramine (reduced weight gain, decreased inflammation, browning of white adipose tissue) in DIO mice provide a validated phenotypic benchmark against which new chemical entities can be quantitatively compared [1]. This is critical for drug discovery programs in obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) that aim to improve upon the gut-restricted FXR agonism paradigm [2].

FXR Structural Biology and Ligand Binding

The availability of high-resolution (1.78 Å) co-crystal structures of fexaramine bound to the FXR ligand-binding domain provides a robust structural framework for structure-based drug design and molecular modeling studies [1]. Researchers can leverage this structural information to rationally design novel FXR modulators with tailored pharmacological properties, including improved intestinal restriction, altered binding kinetics, or biased signaling profiles [2].

Application
Selection Property
Validation Focus
Intestine-specific FXR pathway analysis
Gut-restricted FXR activation profile
Enteric FGF15/19 induction & hepatic gene exclusion
FXR transcriptomic network mapping
Distinct transcriptional signature vs CDCA
Genome-wide expression & ChIP-seq analysis
Gut-restricted FXR agonist comparative studies
Reported DIO model metabolic response
Weight gain, WAT browning, glucose endpoints
FXR ligand-binding domain structural analysis
High-resolution co-crystal structure data
Ligand-binding mode analysis & docking studies

Technical Documentation Hub

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53 linked technical documents
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